molecular formula C22H22ClN3O3 B2434827 1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899750-09-5

1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2434827
CAS No.: 899750-09-5
M. Wt: 411.89
InChI Key: KCDDCZGVQCNZLR-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.89. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial and Antifungal Applications

A study by Doležal et al. (2010) synthesized a series of pyrazinamide analogues, including compounds structurally related to 1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide. These compounds exhibited antimycobacterial and antifungal activities. Specifically, they showed inhibition against Mycobacterium tuberculosis and various fungal strains, highlighting their potential as antimycobacterial and antifungal agents (Doležal et al., 2010).

Structural Analysis and Potential Biological Activity

Kant et al. (2012) focused on the structural analysis of similar compounds, revealing how the molecular structure impacts biological activity. This research provides insights into how minor structural changes can influence the efficacy and potential uses of these compounds in biological systems (Kant et al., 2012).

Synthesis and Antimicrobial Evaluation

Patil et al. (2021) synthesized new derivatives of piperazine and triazolo-pyrazine, closely related to the compound . Their study included in vitro screening against bacterial and fungal strains, demonstrating the antimicrobial potential of these derivatives (Patil et al., 2021).

Other Relevant Studies

  • Siddiqui et al. (2008) and Prabhuswamy et al. (2016) also investigated compounds with similar structures, focusing on their synthesis and molecular structures. Such studies contribute to understanding the chemical properties and potential applications of these compounds in scientific research (Siddiqui et al., 2008); (Prabhuswamy et al., 2016).

  • Quiroga et al. (1999), Akbari et al. (2008), and Semelková et al. (2017) explored the synthesis and biological evaluation of compounds structurally related to 1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, emphasizing their potential as biological agents and their antimicrobial properties (Quiroga et al., 1999); (Akbari et al., 2008); (Semelková et al., 2017).

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-28-19-7-3-5-17(21(19)29-2)24-22(27)26-14-13-25-12-4-6-18(25)20(26)15-8-10-16(23)11-9-15/h3-12,20H,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDDCZGVQCNZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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